Lipophilicity (LogP) Advantage of the 6-Difluoromethoxy Group Over the 6-Methoxy Analogue
The 6-difluoromethoxy substituent increases computed LogP by 0.93 units relative to the 6-methoxy analog, providing a quantifiable lipophilicity boost that may translate to improved membrane permeability in the derived amide series. A higher LogP without an increase in hydrogen-bond donors is a key advantage in lead optimization .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.11 |
| Comparator Or Baseline | 6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8): LogP = 1.18 |
| Quantified Difference | ΔLogP = +0.93 |
| Conditions | XLogP3 in silico prediction; identical scaffold with C6 substituent variation. |
Why This Matters
Lipophilicity is a key determinant of permeability and metabolic clearance; a 0.93 LogP increase can significantly improve the ligand-lipophilicity efficiency (LLE) of the final drug candidate compared to the methoxy analogue.
